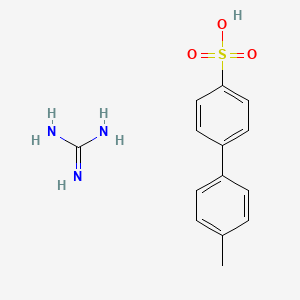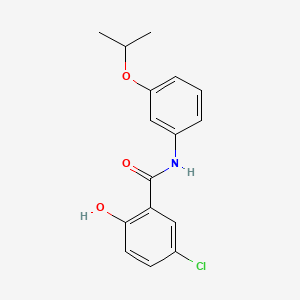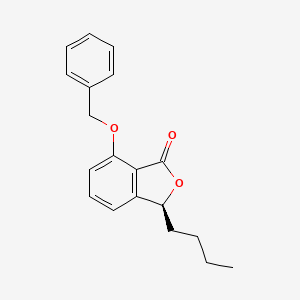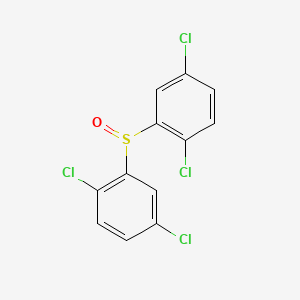
Bis(2,5-dichlorophenyl) sulfoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,5-dichlorophenyl) sulfoxide: is an organosulfur compound with the molecular formula C12H6Cl4OS . It is a derivative of bithionol, a compound known for its antimicrobial properties. This compound is characterized by the presence of two 2,5-dichlorophenyl groups attached to a sulfoxide functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bis(2,5-dichlorophenyl) sulfoxide can be synthesized through the oxidation of bis(2,5-dichlorophenyl) sulfide. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Bis(2,5-dichlorophenyl) sulfoxide can undergo further oxidation to form bis(2,5-dichlorophenyl) sulfone.
Reduction: It can be reduced back to bis(2,5-dichlorophenyl) sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Bis(2,5-dichlorophenyl) sulfone.
Reduction: Bis(2,5-dichlorophenyl) sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(2,5-dichlorophenyl) sulfoxide is used as an intermediate in the synthesis of more complex organosulfur compounds. It is also utilized in studies involving sulfoxide chemistry and its reactivity .
Biology and Medicine: The compound has been investigated for its potential antimicrobial properties. It has shown activity against bacteria, molds, yeast, and helminths. Research has also explored its use in parasitology, particularly in studies on liver fluke and lung fluke infections .
Industry: In industrial applications, this compound is used in the formulation of antimicrobial agents and preservatives. Its stability and reactivity make it a valuable component in various chemical processes .
Wirkmechanismus
The mechanism of action of bis(2,5-dichlorophenyl) sulfoxide involves its ability to interact with microbial cell membranes, leading to disruption of cellular processes. The sulfoxide group can form reactive oxygen species (ROS) upon exposure to light, enhancing its antimicrobial activity. This photoactivation mechanism is particularly effective against certain pathogens .
Vergleich Mit ähnlichen Verbindungen
- Bis(2-hydroxy-3,5-dichlorophenyl) sulfide
- Bis(2-hydroxy-3,5-dichlorophenyl) sulfone
- 2,2’-Thiobis(4,6-dichlorophenol)
Comparison: Bis(2,5-dichlorophenyl) sulfoxide is unique due to its sulfoxide functional group, which imparts distinct chemical reactivity and biological activity compared to its sulfide and sulfone analogs. The sulfoxide group allows for specific interactions with microbial targets and enhances the compound’s ability to generate reactive oxygen species under light exposure, making it a potent antimicrobial agent .
Eigenschaften
CAS-Nummer |
602305-54-4 |
|---|---|
Molekularformel |
C12H6Cl4OS |
Molekulargewicht |
340.0 g/mol |
IUPAC-Name |
1,4-dichloro-2-(2,5-dichlorophenyl)sulfinylbenzene |
InChI |
InChI=1S/C12H6Cl4OS/c13-7-1-3-9(15)11(5-7)18(17)12-6-8(14)2-4-10(12)16/h1-6H |
InChI-Schlüssel |
VXQDGGDULGSCDY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)S(=O)C2=C(C=CC(=C2)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


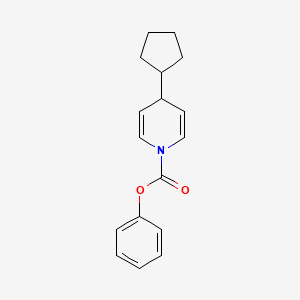
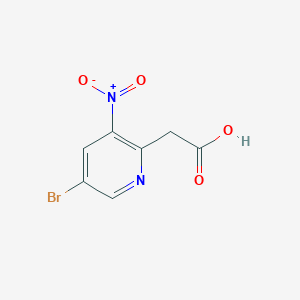
![2-amino-4-pyridin-4-yl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12594741.png)
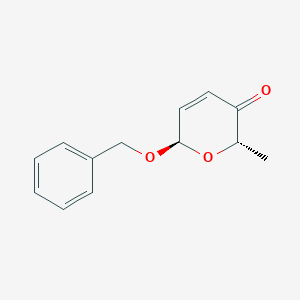
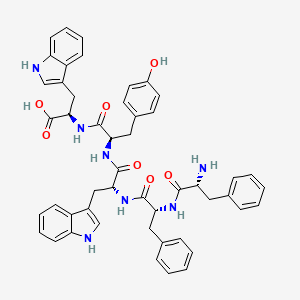
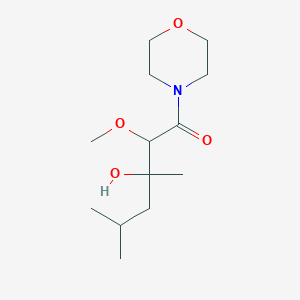
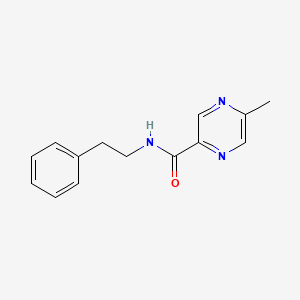

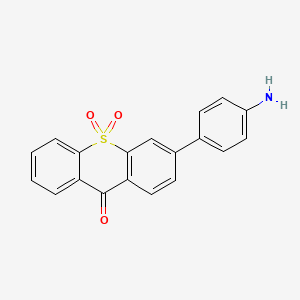
![Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12594792.png)

